molecular formula C18H20BrN3 B14109131 N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine

N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine

Cat. No.: B14109131
M. Wt: 358.3 g/mol
InChI Key: HIKONUUVCMZDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a benzyl group and a methanimine group attached to a bromophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine typically involves the reaction of 4-benzylpiperazine with 2-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanone.

    Reduction: Formation of N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-benzylpiperazin-1-yl)-1-phenylmethanimine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    N-(4-benzylpiperazin-1-yl)-1-(2-chlorophenyl)methanimine: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

Uniqueness

N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20BrN3

Molecular Weight

358.3 g/mol

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(2-bromophenyl)methanimine

InChI

InChI=1S/C18H20BrN3/c19-18-9-5-4-8-17(18)14-20-22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2

InChI Key

HIKONUUVCMZDNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.